molecular formula C19H22N2O4 B15082618 Dibenzyl propane-1,3-diylbiscarbamate CAS No. 18807-68-6

Dibenzyl propane-1,3-diylbiscarbamate

Cat. No.: B15082618
CAS No.: 18807-68-6
M. Wt: 342.4 g/mol
InChI Key: KZGAPNGPYSLAKJ-UHFFFAOYSA-N
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Description

Benzyl propane-1,3-diyldicarbamate is an organic compound with the molecular formula C19H22N2O4 It is a derivative of carbamic acid and is characterized by the presence of two carbamate groups attached to a propane backbone, with benzyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl propane-1,3-diyldicarbamate can be synthesized through the reaction of benzyl isocyanate with propane-1,3-diol. The reaction typically involves the following steps:

    Preparation of Benzyl Isocyanate: Benzyl isocyanate can be prepared by reacting benzyl chloride with potassium cyanate in the presence of a suitable solvent.

    Reaction with Propane-1,3-Diol: The benzyl isocyanate is then reacted with propane-1,3-diol under controlled conditions to form benzyl propane-1,3-diyldicarbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of benzyl propane-1,3-diyldicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl propane-1,3-diyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl carbamate derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

Benzyl propane-1,3-diyldicarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl propane-1,3-diyldicarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Diethyl propane-1,3-diyldicarbamate: Similar structure but with ethyl groups instead of benzyl groups.

    Propane-1,3-diyldicarbamate: Lacks the benzyl groups, leading to different chemical properties.

Uniqueness: Benzyl propane-1,3-diyldicarbamate is unique due to the presence of benzyl groups, which impart specific chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

18807-68-6

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl N-[3-(phenylmethoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C19H22N2O4/c22-18(24-14-16-8-3-1-4-9-16)20-12-7-13-21-19(23)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23)

InChI Key

KZGAPNGPYSLAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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